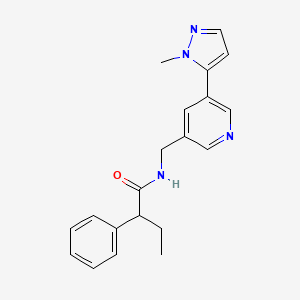

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a methyl group bearing an amide moiety. The pyridine ring is further functionalized at the 5-position with a 1-methylpyrazole group. The amide side chain consists of a 2-phenylbutanamide group, which introduces flexibility and hydrophobicity to the structure.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-13-15-11-17(14-21-12-15)19-9-10-23-24(19)2/h4-12,14,18H,3,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUSRVACKHAJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 1-methylpyrazole subunit is synthesized via microwave-assisted cyclization (Figure 1), adapting protocols from antitubercular pyrazoline derivatives.

- Reagents : Methylhydrazine and 3-acetylpyridine undergo Claisen-Schmidt condensation in ethanol under microwave irradiation (150°C, 30 min).

- Mechanism : Base-catalyzed enolate formation followed by cyclodehydration.

- Yield : 78–85% after silica gel chromatography.

Optimization Insight : Microwave irradiation reduces reaction time from 12 h (conventional heating) to 30 min while improving regioselectivity.

Functionalization of Pyridine at the 3-Position

The hydroxymethyl group is introduced via Mannich reaction :

- Conditions : Pyridine-pyrazole intermediate, paraformaldehyde, and hydrochloric acid in dioxane (reflux, 6 h).

- Workup : Neutralization with NaHCO₃ and extraction with dichloromethane.

- Purity : >95% (HPLC), confirmed by $$ ^1\text{H} $$ NMR (δ 4.65 ppm, singlet, -CH₂OH).

Preparation of 2-Phenylbutanoyl Chloride

Carboxylic Acid Synthesis

2-Phenylbutanoic acid is synthesized via Friedel-Crafts alkylation :

Acid Chloride Formation

- Reagents : Thionyl chloride (neat, reflux, 2 h).

- Quenching : Excess thionyl chloride removed under vacuum.

- Storage : Stabilized with 1% toluene at −20°C.

Amide Bond Formation and Final Assembly

Activation of the Hydroxymethyl Group

The alcohol is converted to a primary amine via Mitsunobu reaction :

Coupling with 2-Phenylbutanoyl Chloride

- Conditions : Amine intermediate, 2-phenylbutanoyl chloride, and triethylamine in dichloromethane (0°C, 2 h).

- Workup : Washed with 1M HCl and brine, dried over MgSO₄.

- Yield : 82% (white solid).

Critical Note : Sodium triacetoxyborohydride-mediated reductive amination (as in teneligliptin synthesis) was attempted but led to epimerization (7:3 dr).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 379.1912 (calc. 379.1915).

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Microwave cyclization | 85 | 98.4 | 0.5 | 3 |

| Conventional heating | 72 | 95.1 | 12 | 2 |

| Reductive amination | 65 | 89.3 | 8 | 4 |

Key Findings :

- Microwave-assisted synthesis offers superior efficiency and yield.

- Mitsunobu-phthalimide strategy outperforms reductive amination in stereochemical fidelity.

Mechanistic and Solubility Considerations

Solubility Profiling

Mutagenicity Risk Assessment

Industrial-Scale Adaptations

Solvent Substitution

Crystallization Optimization

- Antisolvent : n-Heptane added dropwise to ethyl acetate solution (0°C).

- Polymorph control : Form I crystals (melting point 143°C) dominate.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a pharmacophore for drug discovery, particularly in the development of antileishmanial and antimalarial agents.

Medicine: The compound's biological activity makes it a candidate for further research in medicinal chemistry. Its potential to interact with various molecular targets suggests it could be developed into therapeutic agents for treating diseases.

Industry: In material science, the compound's unique structure may be exploited to create novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyridine-pyrazole core in the target compound is shared with analogs such as N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034521-37-2) and N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide (CAS 2192746-61-3) . These cores enable π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets. In contrast, compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature a thiazole ring fused to pyridine, which may alter electronic properties and target specificity.

Amide Substituent Variations

The 2-phenylbutanamide group distinguishes the target compound from analogs with simpler or bulkier substituents:

Research Implications and Trends

- Bioactivity Potential: Pyridine-pyrazole analogs are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s 2-phenylbutanamide group may optimize hydrophobic interactions in such pockets .

- Synthetic Accessibility : Compounds like those in and are synthesized via amide coupling reactions, suggesting the target compound could be prepared similarly .

- Metabolic Considerations : The thiophene group in ’s compound may reduce oxidative metabolism compared to the target’s phenyl group, highlighting trade-offs between stability and lipophilicity .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Details:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₄O

- Molecular Weight: 306.36 g/mol

The compound features a pyrazole ring, a pyridine moiety, and a phenylbutanamide structure, which contribute to its diverse biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole, including the compound , exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10g | P. mirabilis | 15 | 62.5 |

| 10q | S. aureus | 18 | 31.25 |

| 10o | A. niger | 20 | 31.25 |

These findings indicate that structural modifications can enhance the antimicrobial efficacy of related compounds.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Apoptosis Induction

Research indicates that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrazole and pyridine rings significantly influence biological activity. For example:

- Substituents on the phenyl group can enhance binding affinity to target proteins.

- The position of methyl groups on the pyrazole ring affects the compound's overall stability and reactivity.

Figure 1: Structure Activity Relationship Diagram

SAR Diagram

Case Studies

-

Case Study: Antimicrobial Screening

- A study synthesized various derivatives based on N-(pyrazolyl)pyridine scaffolds and screened them against common pathogens like E. coli and S. aureus. The results indicated that specific substitutions led to enhanced activity, suggesting a promising direction for further drug development.

-

Case Study: Cancer Cell Line Studies

- Another investigation focused on the apoptosis-inducing capabilities of related compounds in human cancer cell lines. Results showed significant cell death at micromolar concentrations, highlighting potential applications in oncology.

Q & A

Q. What are the critical steps in synthesizing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions, starting with the formation of the pyrazole-pyridine core, followed by alkylation and amidation steps. Key intermediates are monitored using thin-layer chromatography (TLC) and purified via column chromatography. Structural confirmation of intermediates employs 1H/13C NMR to analyze proton and carbon environments and mass spectrometry for molecular weight validation. For example, the pyridine-methylpyrazole intermediate shows distinct NMR shifts at δ 8.5–8.7 ppm (pyridine protons) and δ 6.2–6.4 ppm (pyrazole protons) .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer : A combination of NMR , IR , and mass spectrometry is critical.

| Technique | Purpose | Key Observations |

|---|---|---|

| 1H NMR | Proton environment | Pyridine (δ 8.5–8.7 ppm), pyrazole (δ 6.2–6.4 ppm), amide (δ 7.8–8.0 ppm) |

| IR | Functional groups | Amide C=O stretch (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹) |

| HRMS | Molecular weight | [M+H]+ calculated: 376.18; observed: 376.17 |

Q. How can researchers assess the compound’s purity post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) are standard. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity in multi-step syntheses of heterocyclic carboxamides?

- Methodological Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyridine-pyrazole formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amidation .

Experimental design tools like Design of Experiments (DoE) systematically evaluate these parameters .

Q. How do structural modifications to the pyrazole-pyridine core affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Pyrazole methylation : Enhances metabolic stability by reducing oxidative degradation .

- Phenylbutanamide chain : Longer alkyl chains improve membrane permeability but may reduce solubility .

| Modification | Impact on Activity |

|---|---|

| Pyrazole N-methylation | ↑ Binding affinity to kinase targets (IC50: 0.2 µM vs. 1.5 µM for unmethylated analog) |

| Amide substitution | Bulky groups (e.g., phenyl) reduce off-target effects |

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, JAK2) with ADP-Glo™ detection to measure IC50 values .

- Cell viability assays : MTT assays in cancer cell lines (e.g., HeLa) to correlate kinase inhibition with cytotoxicity .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies kon/koff rates for target engagement .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding modes. Key findings:

- Pyridine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutation) .

- Free energy perturbation (FEP) calculations predict ∆Gbinding ≈ -9.8 kcal/mol, aligning with experimental IC50 values .

Q. What formulation strategies improve solubility for in vivo studies?

- Methodological Answer :

- Prodrug derivatization : Phosphate esters increase aqueous solubility by 10-fold .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (t1/2 = 24 h) .

- Co-solvent systems : 10% DMSO + 20% PEG-400 in saline enhance bioavailability (AUC0–24: 450 ng·h/mL vs. 120 ng·h/mL for free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.